molecular formula C14H16BF4N3 B579226 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate CAS No. 16600-21-8

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate

Cat. No.: B579226
CAS No.: 16600-21-8
M. Wt: 313.107
InChI Key: NDBBTGIDXVHTKY-UHFFFAOYSA-N
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Description

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their unique chemical properties. The compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

The synthesis of 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate typically involves the diazotization of p-toluidine followed by coupling with 1-ethylpyridinium. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.

Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed from these reactions vary but often include simpler aromatic compounds and amines.

Scientific Research Applications

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored materials and as a component in certain types of sensors.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate involves its ability to interact with other molecules through its azo group. The nitrogen-nitrogen double bond can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, but generally, the compound can form stable complexes with other molecules, influencing their behavior and properties.

Comparison with Similar Compounds

1-Ethyl-4-(p-tolylazo)-pyridinium tetrafluoroborate can be compared with other azo compounds such as:

    Methyl orange: Another azo dye used as a pH indicator.

    Congo red: Used in histology for staining tissues.

    Sudan III: Employed in the staining of lipids.

What sets this compound apart is its unique structure, which allows it to form more stable complexes and exhibit different chemical behaviors compared to other azo compounds.

Properties

IUPAC Name

(1-ethylpyridin-1-ium-4-yl)-(4-methylphenyl)diazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N3.BF4/c1-3-17-10-8-14(9-11-17)16-15-13-6-4-12(2)5-7-13;2-1(3,4)5/h4-11H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBBTGIDXVHTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723756
Record name 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-21-8
Record name 1-Ethyl-4-[(E)-(4-methylphenyl)diazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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